10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
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Overview
Description
10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TMT, is a synthetic compound that belongs to the class of phenethylamines. TMT has been used in scientific research to understand its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood, but it is thought to act on serotonin receptors in the brain. 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to induce hallucinations, changes in perception, and altered states of consciousness. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration.
Advantages and Limitations for Lab Experiments
One advantage of using 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in scientific research is its ability to induce hallucinations and altered states of consciousness, which can be useful in studying the mechanisms of other hallucinogenic compounds. However, 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a synthetic compound and may not accurately represent the effects of naturally occurring hallucinogens. Additionally, 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a controlled substance and requires special permits and licenses to use in scientific research.
Future Directions
1. Further study of the mechanisms of action of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its effects on serotonin receptors.
2. Investigation of the potential therapeutic uses of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in the treatment of psychiatric disorders.
3. Comparison of the effects of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one with other hallucinogenic compounds to better understand the mechanisms of action of these compounds.
4. Development of new synthetic compounds based on the structure of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one for use in scientific research.
5. Study of the long-term effects of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one use on the brain and body.
Synthesis Methods
The synthesis of 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves a multi-step process that starts with the reaction of 2,5-dimethoxyphenethylamine with 4-bromobenzaldehyde to form 2,5-dimethoxy-4-bromobenzaldehyde. This intermediate is then reacted with cycloheptanone in the presence of ammonium acetate to obtain the final product, 10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.
Scientific Research Applications
10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been used in scientific research to study its effects on the central nervous system. It has been shown to have hallucinogenic properties and has been used as a model compound to study the mechanisms of action of other hallucinogenic compounds.
properties
Product Name |
10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
---|---|
Molecular Formula |
C20H16BrN7O3 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
10-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16BrN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3 |
InChI Key |
JUTSNGYJDJHESW-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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